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molecular formula C9H11Cl3NO3PS B1668852 Chlorpyrifos CAS No. 2921-88-2

Chlorpyrifos

Cat. No. B1668852
M. Wt: 350.6 g/mol
InChI Key: SBPBAQFWLVIOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05730996

Procedure details

Mixture of a 2% chlorpyrifos/water dispersion with a 2% sodium montmorillonite clay/water suspension in a ratio sufficient to provide a chlorpyrifos concentration of at least about 8% based on the dry weight of the clay.
Name
chlorpyrifos water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[N:15]=[C:14]([Cl:16])[C:13]([Cl:17])=[CH:12][C:11]=1[Cl:18])([O:6][CH2:7][CH3:8])=[S:5].O>O>[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[N:15]=[C:14]([Cl:16])[C:13]([Cl:17])=[CH:12][C:11]=1[Cl:18])([O:6][CH2:7][CH3:8])=[S:5] |f:0.1|

Inputs

Step One
Name
chlorpyrifos water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=S)(OCC)OC1=C(C=C(C(=N1)Cl)Cl)Cl.O
Name
sodium montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCOP(=S)(OCC)OC1=C(C=C(C(=N1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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